4-(4-broMophenyl)but-3-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)but-3-yn-1-ol is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a butyn-1-ol moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)but-3-yn-1-ol typically involves the reaction of 4-bromostyrene oxide with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under controlled conditions. The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and quenched with saturated aqueous ammonium chloride . The product is purified through recrystallization and chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo intramolecular cycloaddition and recyclization reactions, leading to the formation of various cyclic structures . These reactions are facilitated by the presence of nucleophilic and electrophilic reagents, which promote the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromophenyl)but-3-yn-1-one: Similar structure but with a ketone group instead of an alcohol.
4-(4-Bromophenyl)but-3-yn-1-amine: Similar structure but with an amine group instead of an alcohol.
4-(4-Bromophenyl)but-3-yn-1-yl acetate: Similar structure but with an ester group instead of an alcohol.
Uniqueness: 4-(4-Bromophenyl)but-3-yn-1-ol is unique due to its specific combination of a bromophenyl group and a butyn-1-ol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9BrO |
---|---|
Molekulargewicht |
225.08 g/mol |
IUPAC-Name |
4-(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2 |
InChI-Schlüssel |
LFAYOHVYLGSCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.